molecular formula C9H10F3N3O4 B2563421 Ethyl 4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoate CAS No. 2054953-49-8

Ethyl 4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoate

Cat. No.: B2563421
CAS No.: 2054953-49-8
M. Wt: 281.191
InChI Key: HYSJLJMAQIIUJI-UHFFFAOYSA-N
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Description

Ethyl 4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoate is a fluorinated organic compound that features a trifluoromethyl group and a nitropyrazole moiety. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties, making it valuable in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with 4-nitropyrazole under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as distillation or recrystallization to obtain the final compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoate undergoes various chemical reactions, including:

    Oxidation: The nitropyrazole moiety can be oxidized to form different oxidation states.

    Reduction: The nitro group can be reduced to an amino group under suitable conditions.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Various oxidized derivatives of the nitropyrazole moiety.

    Reduction: Amino derivatives of the original compound.

    Substitution: Substituted products where the trifluoromethyl group is replaced by other functional groups.

Scientific Research Applications

Ethyl 4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The nitropyrazole moiety can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4,4,4-trifluoro-2-butynoate
  • Ethyl 4,4,4-trifluorocrotonate
  • Ethyl trifluoroacetate

Uniqueness

Ethyl 4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoate is unique due to the presence of both a trifluoromethyl group and a nitropyrazole moiety. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.

Properties

IUPAC Name

ethyl 4,4,4-trifluoro-3-(4-nitropyrazol-1-yl)butanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10F3N3O4/c1-2-19-8(16)3-7(9(10,11)12)14-5-6(4-13-14)15(17)18/h4-5,7H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYSJLJMAQIIUJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C(F)(F)F)N1C=C(C=N1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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